![molecular formula C11H12KNO3S B016626 Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate CAS No. 184351-56-2](/img/structure/B16626.png)
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Overview
Description
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS:184351-56-2) is a small molecule linker used in various applications such as the synthesis of fluorescent dyes, as well as in the development of novel drugs and drug delivery systems . It is a water-soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .
Molecular Structure Analysis
The molecular formula of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is C11H12KNO3S . The InChI code is 1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6,12H,1H2,2-3H3,(H,13,14,15);/q;+1/p-1 . Unfortunately, the specific 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a solid at 20°C . It has a molecular weight of 277.38 . It is water-soluble .Scientific Research Applications
Synthesis of Water-Soluble Pentamethine Indocyanine Dye
This compound is used in the synthesis of a water-soluble pentamethine indocyanine dye for peptide labeling . The dye preparation is accomplished by solution-phase chemistry and the synthesized compounds are characterized by the usual techniques .
Fluorescence Resonance Energy Transfer (FRET) Probes
Due to its excellent spectral properties, good water solubility, and emission in the near-infrared (NIR) region, this compound can be employed in the synthesis of fluorescence resonance energy transfer (FRET) probes for studying enzymatic hydrolysis in vitro .
Bioimaging and Disease Diagnosis
Cyanine dyes, which this compound is a part of, are widely used as fluorescent labels in many biomedical applications such as bioimaging and diseases diagnosis .
Nucleic Acid Detection
Cyanine dyes are also used for nucleic acid detection . Their excellent spectral properties, including narrow absorption bands, large molar absorptivities, good stability, and high sensitivity make them suitable for this application .
Biomolecular Labeling
Another application of cyanine dyes is in biomolecular labeling . This is due to their excellent spectral properties, including narrow absorption bands, large molar absorptivities, good stability, and high sensitivity .
Pharmaceutical Intermediate
This compound is a carboxylate organic compound and can be used as a pharmaceutical intermediate .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
potassium;2,3,3-trimethylindole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOSPCYIJAHKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635581 | |
Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
CAS RN |
184351-56-2 | |
Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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